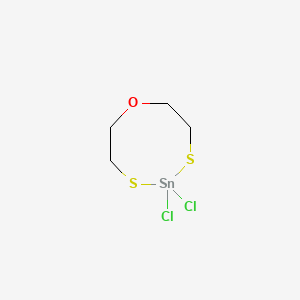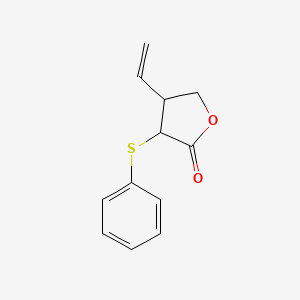
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method includes the bromination and chlorination of butanol using reagents such as bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of halogen atoms to the desired positions on the butanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated butanol derivatives.
Substitution: Formation of hydroxyl or amino-substituted butanol derivatives.
Scientific Research Applications
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-3,4,4-trichlorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is unique due to its specific combination of halogen atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
55678-63-2 |
|---|---|
Molecular Formula |
C6H9Br2Cl3O3 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H5Br2Cl3O.C2H4O2/c1-2(10)3(5,7)4(6,8)9;1-2(3)4/h2,10H,1H3;1H3,(H,3,4) |
InChI Key |
ADNSMWXOVTXMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(Cl)(Cl)Br)(Cl)Br)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
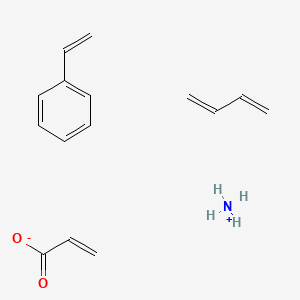
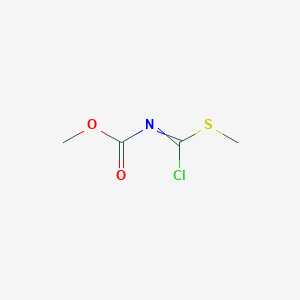
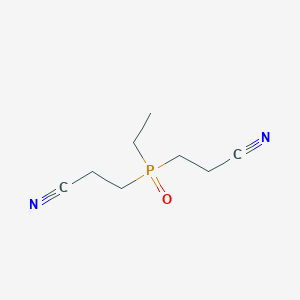
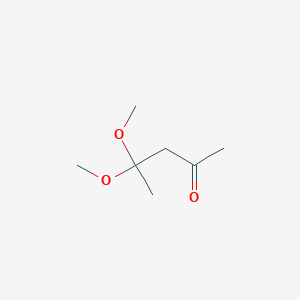
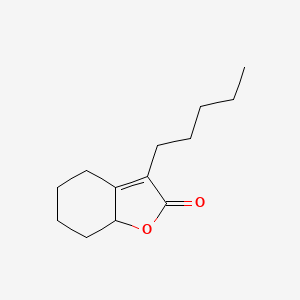
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
